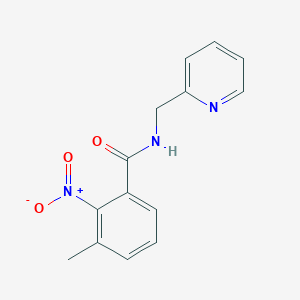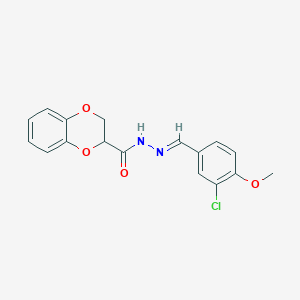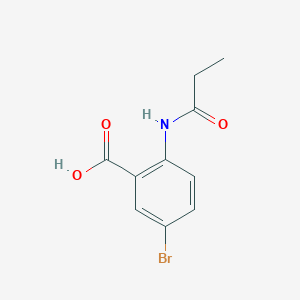
N'-(4-methylbenzoyl)isonicotinohydrazide
Descripción general
Descripción
N'-(4-methylbenzoyl)isonicotinohydrazide, also known as INH or isoniazid, is an important drug used in the treatment of tuberculosis. It is a synthetic compound that belongs to the class of hydrazides. INH has been used for over 60 years as a first-line treatment for tuberculosis and is considered one of the most effective drugs in the treatment of this disease.
Aplicaciones Científicas De Investigación
Antituberculous Candidate
N'-(4-methylbenzoyl)isonicotinohydrazide and its derivatives have been studied for their antibacterial activity against various bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Mycobacterium tuberculosis H37Rv. These compounds demonstrate promising antituberculous potential, making them candidates for further investigation in tuberculosis treatment (Mardianingrum et al., 2019).
Supramolecular Synthesis
The compound has been used in the supramolecular synthesis of cocrystals. Research in this area focuses on understanding the hydrogen bonding interactions between the compound and other substances, which is crucial for pharmaceutical applications and the development of new drug formulations (Madeley et al., 2019).
Modification of Drug Functionality
Studies have also explored modifying the drug functionality of isoniazid, a related compound, during co-crystallization with this compound. This research is significant for improving biological activity and creating more effective pharmaceuticals (Lemmerer, 2012).
Agricultural Applications
Research into the use of isonicotinohydrazide derivatives in agriculture, particularly in the sustained release of fungicides, has shown potential. This application could lead to more efficient and environmentally friendly agricultural practices (Campos et al., 2015).
Antimicrobial Agents
Several derivatives of this compound have been synthesized and tested as antimicrobial agents. These compounds have shown significant inhibitory action against various bacteria and fungi, suggesting their potential as broad-spectrum antimicrobial agents (Desai et al., 2016).
Propiedades
IUPAC Name |
N'-(4-methylbenzoyl)pyridine-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-10-2-4-11(5-3-10)13(18)16-17-14(19)12-6-8-15-9-7-12/h2-9H,1H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHCRAOMTMPAKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[3-(4-methylphenyl)acryloyl]morpholine](/img/structure/B5882273.png)
![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B5882280.png)








![methyl 4-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzoate](/img/structure/B5882361.png)

